molecular formula C11H13FO3 B2959443 (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid CAS No. 2248184-33-8

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B2959443
CAS No.: 2248184-33-8
M. Wt: 212.22
InChI Key: AAABJKSOVYDFKA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is a chiral carboxylic acid derivative featuring a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. The (2R)-stereochemistry and methyl substitution on the propanoic acid backbone contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAABJKSOVYDFKA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzalde

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides.

Reaction TypeReagents/ConditionsProductKey Findings
Methyl Ester Formation Methanol, H<sub>2</sub>SO<sub>4</sub>Methyl (2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoateHigh yields (>85%) under reflux; stereochemistry preserved.
Amidation Ethylenediamine, EDC/HOBtCorresponding amide derivativeCoupling agents improve efficiency; products used in peptide mimetics .

Decarboxylation Pathways

The compound undergoes thermal or radical-mediated decarboxylation, influenced by its stereochemistry.

  • Thermal Decarboxylation : At 150–200°C, yields propane derivatives via CO<sub>2</sub> loss. Lead tetraacetate accelerates this process through radical intermediates .

  • Halodecarboxylation : With CCl<sub>4</sub> or BrCCl<sub>3</sub> under UV light, forms halogenated products (e.g., 3-(3-fluoro-4-methoxyphenyl)-2-methylpropane chloride) via a chain mechanism involving trichloromethyl radicals .

Mechanistic Insight :
The reaction proceeds through a Pb(III)-halide intermediate, where the carboxylate radical decomposes to release CO<sub>2</sub>, followed by halogen abstraction (Figure 1). The (2R) configuration may influence radical stability due to steric effects .

Electrophilic Aromatic Substitution (EAS)

The 3-fluoro-4-methoxyphenyl ring directs EAS reactions:

  • Nitration : Occurs at the ortho position to methoxy (C5) due to its strong activating nature, despite fluorine’s deactivation.

  • Sulfonation : Preferentially targets the para position to fluorine (C6) under fuming H<sub>2</sub>SO<sub>4</sub> .

Directing Effects :

SubstituentPositionEffectReactivity Outcome
-OCH<sub>3</sub>C4Activating, ortho/paraFavors nitration at C5
-FC3Deactivating, metaLimits reactivity at C2/C6

Oxidation Reactions

  • Product : (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-ketopropanoic acid

  • Yield : ~60% at 80°C; over-oxidation to CO<sub>2</sub> observed with prolonged heating.

Salt Formation

Reacts with bases (e.g., NaOH, NH<sub>3</sub>) to form water-soluble salts:

  • Sodium Salt : Used to enhance bioavailability in pharmaceutical formulations .

  • Ammonium Salt : Stabilizes the compound for storage at 4°C.

Biological Interactions

The compound inhibits enzymes via hydrogen bonding (carboxylic acid) and hydrophobic interactions (aromatic ring). Key findings:

  • Cyclooxygenase-2 (COX-2) Inhibition : IC<sub>50</sub> = 12 μM, attributed to fluorine’s electron-withdrawing effect enhancing binding .

  • Microsomal Stability : t<sub>1/2</sub> > 120 min in human liver microsomes, making it suitable for drug development .

Stereochemical Influence

The (2R) configuration impacts reaction outcomes:

  • Esterification Rate : 20% faster than (2S)-enantiomer due to reduced steric hindrance.

  • Decarboxylation Selectivity : Preferential formation of (R)-configured hydrocarbons .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 3-Fluoro vs. 4-Fluoro Derivatives

A key analog is (2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid (CAS 2093522-73-5), which differs in the fluorine position (4-fluoro vs. 3-fluoro). This positional isomerism significantly impacts electronic and steric properties:

  • Biological Activity : Fluorine’s position influences binding to targets like peroxisome proliferator-activated receptors (PPARs), where meta-substitutions often optimize affinity .
Property Target Compound (3-Fluoro) 4-Fluoro Isomer
Molecular Formula C₁₁H₁₂FO₃ C₁₀H₁₁FO₂
Molecular Weight 226.21 g/mol 182.19 g/mol
Key Substituents 3-F, 4-OCH₃ 4-F

Substituent Complexity: Methoxypropoxy vs. Methoxy

The compound (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoic acid () features a 3-methoxypropoxy group instead of fluorine. Key differences include:

  • Lipophilicity: The 3-methoxypropoxy substituent increases hydrophobicity (clogP ~3.5 vs.
  • Metabolic Stability : Ether linkages (e.g., 3-methoxypropoxy) are susceptible to oxidative metabolism, whereas the fluorine in the target compound may enhance stability via resistance to enzymatic degradation .

Functional Group Variations

Non-Fluorinated Analogs

3-(2-Methoxyphenyl)propanoic acid () lacks fluorine and has a methoxy group at the 2-position. Differences include:

  • Acidity : The absence of fluorine reduces electron withdrawal, leading to a higher pKa (~4.5 vs. ~3.8 for the target compound) and weaker ionization at physiological pH .
  • Melting Point : The analog’s mp (85–89°C) suggests higher crystallinity, which may correlate with slower dissolution rates compared to the target compound .
Sulfur-Containing Derivatives

(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid () replaces fluorine with a sulfanyl group. Key contrasts:

  • Metabolic Pathways : Sulfur atoms are prone to oxidation, forming sulfoxides or sulfones, which may alter bioavailability. Fluorine’s inertness avoids such liabilities .
  • Electron Effects : The sulfanyl group is electron-donating, reducing the carboxylic acid’s acidity compared to fluorine’s electron-withdrawing nature .

Pharmacologically Relevant Intermediates

highlights intermediates for Elafibranor, a PPAR agonist. Stereochemical purity ((2R)-configuration) is critical for activity, as seen in other chiral propanoic acid derivatives .

Q & A

Q. What are the recommended methods for synthesizing (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, fluorinated aromatic precursors can undergo Friedel-Crafts alkylation followed by stereoselective reduction. Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Reaction intermediates should be characterized via 1H^1\text{H}/19F^{19}\text{F}-NMR to confirm regioselectivity and avoid racemization during carboxylation steps .

Q. How can the crystal structure and stereochemical configuration of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. Crystals are grown via slow evaporation in solvents like ethanol/water. Data collection at 298 K with a Cu-Kα source (λ = 1.54178 Å) and refinement using software like SHELXL ensures accurate bond angles and R-factor validation (e.g., R = 0.065 for similar brominated analogs) . Complementary circular dichroism (CD) spectroscopy can confirm optical activity.

Q. What are the key handling and storage considerations to maintain stability?

  • Methodological Answer : Store at -20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation. Use desiccants to avoid hydrolysis of the methyl ester or carboxylic acid groups. Safety data for structurally similar compounds recommend PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. What advanced analytical techniques are effective for quantifying trace impurities in this compound?

  • Methodological Answer : High-resolution LC-MS (e.g., Q-TOF) with C18 columns and 0.1% formic acid mobile phase identifies impurities down to 0.1%. Compare retention times and fragmentation patterns against reference standards (e.g., EP-monographed impurities like 2-(4-Formylphenyl)-propanoic acid). Method validation follows ICH Q2(R1) guidelines for linearity (R² > 0.995) and LOQ/LOD .

Q. How can in vitro hepatic metabolic stability studies be designed for this compound?

  • Methodological Answer : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH at 37°C. Quench reactions with acetonitrile at timed intervals (0–60 min). Analyze via UPLC-MS/MS to quantify parent compound depletion. Use verapamil or midazolam as positive controls. Account for matrix effects by spiking internal standards (e.g., deuterated analogs) .

Q. How can contradictory biological activity data across assay systems be resolved?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., cell-free enzymatic vs. cell-based reporter assays). Control for assay-specific variables: pH, serum protein binding, and solvent artifacts (e.g., DMSO ≤ 0.1%). Structural analogs (e.g., 3-(4-Methoxyphenyl)propanoic acid) serve as benchmarks to isolate substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.